

# A Comparative Meta-Analysis of Novel Creatine Formulations in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |
|----------------------|--------------------|-----------|--|--|
| Compound Name:       | Tricreatine malate |           |  |  |
| Cat. No.:            | B12698332          | Get Quote |  |  |

A comprehensive guide for researchers and drug development professionals on the performance of various creatine forms, supported by experimental data from clinical trials.

Creatine monohydrate has long been the gold standard in supplementation for enhancing muscle performance, strength, and lean body mass. In recent years, a variety of novel creatine formulations have emerged, each claiming superior bioavailability, stability, and efficacy. This guide provides a meta-analysis of key clinical trials comparing these novel forms—creatine ethyl ester, buffered creatine, and creatine nitrate—against the benchmark, creatine monohydrate. The following sections present a detailed comparison of their performance based on quantitative data, a thorough examination of the experimental protocols employed in these studies, and a visualization of the key signaling pathways influenced by creatine supplementation.

### **Quantitative Comparison of Creatine Forms**

The efficacy of different creatine formulations can be assessed by their impact on muscle creatine content, body composition, and exercise performance. The following tables summarize the quantitative outcomes from key clinical trials.

### **Table 1: Muscle Creatine Content**



| Creatine Form                       | Study                           | Dosage                                | Duration | Change in Muscle Creatine Content (mmol/kg dry weight)                                 |
|-------------------------------------|---------------------------------|---------------------------------------|----------|----------------------------------------------------------------------------------------|
| Creatine<br>Monohydrate             | Jagim et al.<br>(2012)[1][2][3] | 20g/day (7 days),<br>5g/day (21 days) | 28 days  | +22.3 ± 21.0                                                                           |
| Buffered<br>Creatine (Low<br>Dose)  | Jagim et al.<br>(2012)[1][2][3] | 1.5g/day                              | 28 days  | +4.7 ± 27.0                                                                            |
| Buffered<br>Creatine (High<br>Dose) | Jagim et al.<br>(2012)[1][2][3] | 20g/day (7 days),<br>5g/day (21 days) | 28 days  | +9.1 ± 23.2                                                                            |
| Creatine<br>Monohydrate             | Spillane et al.<br>(2009)[4][5] | 20g/day (5 days),<br>5g/day (42 days) | 47 days  | Data reported as significantly higher than placebo                                     |
| Creatine Ethyl<br>Ester             | Spillane et al.<br>(2009)[4][5] | 20g/day (5 days),<br>5g/day (42 days) | 47 days  | Data reported as significantly higher than placebo, but not different from monohydrate |
| Creatine<br>Monohydrate             | Galvan et al.<br>(2016)[6]      | 3g/day                                | 28 days  | Significant increase by day                                                            |
| Creatine Nitrate<br>(High Dose)     | Galvan et al.<br>(2016)[6]      | 3g/day                                | 28 days  | Significant increase by day 7, decreased by day 28                                     |



**Table 2: Body Composition** 

| Creatine Form                       | Study                           | Change in<br>Body Mass<br>(kg)                 | Change in Fat-<br>Free Mass (kg)               | Change in Fat<br>Mass (kg)                     |
|-------------------------------------|---------------------------------|------------------------------------------------|------------------------------------------------|------------------------------------------------|
| Creatine<br>Monohydrate             | Jagim et al.<br>(2012)[1][2][3] | +0.9 ± 1.1                                     | +1.3 ± 1.2                                     | -0.4 ± 1.2                                     |
| Buffered<br>Creatine (Low<br>Dose)  | Jagim et al.<br>(2012)[1][2][3] | +0.4 ± 1.0                                     | +0.9 ± 0.9                                     | -0.5 ± 1.0                                     |
| Buffered<br>Creatine (High<br>Dose) | Jagim et al.<br>(2012)[1][2][3] | +0.8 ± 1.2                                     | +1.0 ± 1.0                                     | -0.2 ± 0.9                                     |
| Creatine<br>Monohydrate             | Spillane et al.<br>(2009)[4][5] | No significant<br>difference<br>between groups | No significant<br>difference<br>between groups | No significant<br>difference<br>between groups |
| Creatine Ethyl<br>Ester             | Spillane et al.<br>(2009)[4][5] | No significant<br>difference<br>between groups | No significant<br>difference<br>between groups | No significant<br>difference<br>between groups |

**Table 3: Strength and Power Performance** 



| Creatine<br>Form                    | Study                               | 1-RM Bench<br>Press (kg<br>increase)     | Wingate<br>Peak Power<br>(W)                           | Wingate<br>Average<br>Power (W)                        | Bench Press Lifting Volume (kg)                      |
|-------------------------------------|-------------------------------------|------------------------------------------|--------------------------------------------------------|--------------------------------------------------------|------------------------------------------------------|
| Creatine<br>Monohydrate             | Jagim et al.<br>(2012)[1][2]<br>[3] | +10.0 ± 8.0                              | Not<br>significantly<br>different from<br>other groups | Not<br>significantly<br>different from<br>other groups | -                                                    |
| Buffered<br>Creatine<br>(Low Dose)  | Jagim et al.<br>(2012)[1][2]<br>[3] | +7.1 ± 3.0                               | Not<br>significantly<br>different from<br>other groups | Not<br>significantly<br>different from<br>other groups | -                                                    |
| Buffered<br>Creatine<br>(High Dose) | Jagim et al.<br>(2012)[1][2]<br>[3] | +7.3 ± 15.0                              | Not<br>significantly<br>different from<br>other groups | Not<br>significantly<br>different from<br>other groups | -                                                    |
| Creatine<br>Monohydrate             | Spillane et al.<br>(2009)[4][5]     | No significant difference between groups | No significant difference between groups               | No significant<br>difference<br>between<br>groups      | -                                                    |
| Creatine<br>Ethyl Ester             | Spillane et al.<br>(2009)[4][5]     | No significant difference between groups | No significant difference between groups               | No significant<br>difference<br>between<br>groups      | -                                                    |
| Creatine<br>Monohydrate             | Galvan et al.<br>(2016)[6]          | -                                        | -                                                      | -                                                      | +194.1                                               |
| Creatine<br>Nitrate (Low<br>Dose)   | Galvan et al.<br>(2016)[6]          | -                                        | -                                                      | -                                                      | +118.3                                               |
| Creatine<br>Nitrate (High<br>Dose)  | Galvan et al.<br>(2016)[6]          | -                                        | -                                                      | -                                                      | +267.2<br>(Significantly<br>greater than<br>placebo) |



## **Experimental Protocols of Key Clinical Trials**

A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.

# Spillane et al. (2009): Creatine Ethyl Ester vs. Creatine Monohydrate[4][5]

- Objective: To compare the effects of creatine ethyl ester (CEE) and creatine monohydrate (CrM) on body composition, muscle performance, and serum and muscle creatine levels.
- Participants: 30 non-resistance-trained males.
- Design: A double-blind, randomized, placebo-controlled trial.
- Supplementation Protocol:
  - Loading Phase (5 days): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day
     ).
  - Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).
  - Groups: CEE, CrM, or placebo (maltodextrin).
- Measurements:
  - Body composition (DEXA).
  - 1-RM bench press and leg press.
  - Wingate anaerobic power test.
  - Serum and muscle creatine and creatinine levels.

# Jagim et al. (2012): Buffered Creatine vs. Creatine Monohydrate[1][2][3]



- Objective: To determine if a buffered form of creatine (Kre-Alkalyn®) is more effective than creatine monohydrate (CrM).
- Participants: 36 resistance-trained males.
- Design: A double-blind, randomized controlled trial.
- Supplementation Protocol:
  - CrM Group: 20 g/day for 7 days (loading), followed by 5 g/day for 21 days (maintenance).
  - Buffered Creatine Low Dose (KA-L) Group: 1.5 g/day for 28 days.
  - Buffered Creatine High Dose (KA-H) Group: 20 g/day for 7 days, followed by 5 g/day for 21 days.
- Measurements:
  - Muscle biopsies for creatine content.
  - Body composition (DEXA).
  - 1-RM bench press and leg press.
  - Wingate anaerobic capacity test.

## Galvan et al. (2016): Creatine Nitrate Supplementation[6]

- Objective: To examine the safety and efficacy of creatine nitrate (CrN) supplementation on exercise performance.
- Participants: 48 healthy and active participants.
- Design: A randomized, double-blind, placebo-controlled trial.
- Supplementation Protocol (28 days):
  - Placebo Group: Dextrose.



- CrM Group: 3 g/day creatine monohydrate.
- CrN Low Dose Group: 1.5 g/day creatine nitrate.
- CrN High Dose Group: 3 g/day creatine nitrate.
- A loading phase of 4 servings per day was conducted for the first 7 days.
- Measurements:
  - Bench press performance (Tendo™ unit).
  - Wingate anaerobic power test.
  - 6x6-second bicycle ergometer sprint test.
  - Plasma nitrate and muscle creatine levels.

## **Signaling Pathways and Experimental Workflows**

The ergogenic effects of creatine are mediated through complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a clinical trial.





Click to download full resolution via product page

A typical experimental workflow for a creatine supplementation clinical trial.



Creatine supplementation primarily impacts two key signaling pathways involved in muscle growth and energy metabolism: the mTOR pathway and the AMPK pathway.



Click to download full resolution via product page

Creatine's influence on the mTOR signaling pathway, promoting muscle protein synthesis.





Click to download full resolution via product page

Creatine's impact on the AMPK signaling pathway, influencing cellular energy homeostasis.

### Conclusion

Based on the available meta-analytic data from clinical trials, creatine monohydrate remains the most extensively researched and consistently effective form of creatine for improving muscle creatine content, body composition, and high-intensity exercise performance. While novel formulations such as creatine ethyl ester, buffered creatine, and creatine nitrate have been developed with claims of enhanced properties, the current body of scientific evidence does not consistently support their superiority over creatine monohydrate. In some cases, as with creatine ethyl ester, the stability and bioavailability have been questioned. Creatine nitrate shows some promise, particularly at higher doses, but further research is warranted to establish a clear advantage over monohydrate. For researchers, scientists, and drug development professionals, creatine monohydrate continues to serve as the most reliable and cost-effective standard for comparison in the development and evaluation of new ergogenic compounds. Future research should focus on well-controlled, head-to-head clinical trials to further elucidate the comparative efficacy and safety of these novel creatine forms.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels -PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic safety and efficacy of dose dependent creatine nitrate supplementation and exercise performance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Novel Creatine Formulations in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12698332#meta-analysis-of-clinical-trials-involving-novel-creatine-forms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com